molecular formula C14H11NO4 B5632517 phenyl 3-methyl-4-nitrobenzoate

phenyl 3-methyl-4-nitrobenzoate

Cat. No. B5632517
M. Wt: 257.24 g/mol
InChI Key: SHYWEMLNHFDJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-methyl-4-nitrobenzoate is a chemical compound that is closely related to other compounds such as Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate . It is a derivative of benzoic acid, which is a naturally occurring secondary metabolite found in plants .


Synthesis Analysis

The synthesis of phenyl 3-methyl-4-nitrobenzoate involves several steps. One common method is the nitration of methyl benzoate, which is an example of electrophilic substitution . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate . Another method involves a multi-step synthesis that includes a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .


Molecular Structure Analysis

The molecular structure of phenyl 3-methyl-4-nitrobenzoate is similar to that of Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, with a molecular formula of C8H7NO4 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The nitration of methyl benzoate is a key reaction in the synthesis of phenyl 3-methyl-4-nitrobenzoate. This reaction is an example of electrophilic substitution, where an NO2 group substitutes for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

Phenyl 3-methyl-4-nitrobenzoate shares similar physical and chemical properties with its related compounds, Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Mechanism of Action

The mechanism of action for the synthesis of phenyl 3-methyl-4-nitrobenzoate involves several steps. The nitration of methyl benzoate is an example of electrophilic substitution. The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .

Safety and Hazards

Phenyl 3-methyl-4-nitrobenzoate should be handled with care. Personal protective equipment should be worn, and adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented .

Future Directions

Future research could explore the synthesis of phenyl 3-methyl-4-nitrobenzoate through different methods, such as the Friedel Crafts acylation followed by a Clemmensen Reduction . Additionally, the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, could be investigated .

properties

IUPAC Name

phenyl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-9-11(7-8-13(10)15(17)18)14(16)19-12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYWEMLNHFDJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-methyl-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.